Product packaging for Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate(Cat. No.:CAS No. 660840-16-4)

Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate

Cat. No.: B3042725
CAS No.: 660840-16-4
M. Wt: 245.02 g/mol
InChI Key: FDWKQXQWEPQWIZ-UHFFFAOYSA-N
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Description

Contextualization within α-Halo-β-Keto Ester Chemistry

The compound is a classic example of an α-halo-β-keto ester. This class of compounds is characterized by a halogen atom positioned on the carbon atom adjacent to a ketone, which is itself in a beta position relative to an ester group. This arrangement of functional groups dictates the compound's reactivity. The electron-withdrawing nature of the carbonyl groups enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating a variety of substitution reactions.

The general reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov This inherent reactivity makes α-halo-β-keto esters powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Significance of Fluorine and Halogenation in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter the physicochemical properties of a molecule. olemiss.edu Introducing fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to biological targets, and modify lipophilicity and bioavailability. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacological profiles.

Halogenation, in a broader sense, is a fundamental transformation in organic synthesis. The bromine atom in Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate not only activates the molecule for nucleophilic substitution but can also participate in various cross-coupling reactions, further expanding its synthetic utility.

Overview of Fluoroacetoacetate Derivatives in Research

Fluoroacetoacetate derivatives are key building blocks in the synthesis of a wide range of fluorinated compounds. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog, is extensively used in the synthesis of trifluoromethyl-containing heterocycles like pyrazoles and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.net The reactions of these derivatives with binucleophiles, such as hydrazine, lead to the formation of five- and six-membered rings.

Given this precedent, this compound is logically positioned as a precursor for the synthesis of difluoromethyl-substituted heterocycles. Its reaction with various nucleophiles would be expected to yield a diverse array of fluorinated products.

Research Objectives and Scope of Academic Inquiry

The primary research objective concerning this compound is its application as a synthetic intermediate. Academic and industrial research focuses on harnessing its reactivity to build molecular complexity. The scope of inquiry includes:

Development of new synthetic methodologies: Exploring the reaction of this compound with a wide range of nucleophiles to synthesize novel fluorinated molecules.

Synthesis of heterocyclic compounds: Utilizing the compound as a precursor for the synthesis of fluorinated pyrazoles, imidazoles, thiazoles, and other heterocyclic systems. sci-hub.seresearchgate.net

Medicinal and Agrochemical Research: The resulting fluorinated compounds are often screened for potential biological activity, with the aim of developing new therapeutic agents or crop protection agents.

The table below summarizes the key structural features and their implications for the reactivity of this compound.

FeatureDescriptionImplication in Synthesis
α-Bromo group A bromine atom attached to the carbon adjacent to the ketone.Excellent leaving group, making the α-carbon highly electrophilic and prone to nucleophilic substitution.
β-Keto group A ketone functional group at the beta position relative to the ester.Activates the α-position, increasing the acidity of the α-proton and influencing the overall electronic properties.
Difluoromethyl group A -CHF2 moiety.Introduces fluorine into the target molecule, potentially enhancing its biological and physical properties.
Ethyl ester group An ester functional group.Can be hydrolyzed to a carboxylic acid or participate in other transformations, offering further synthetic handles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrF2O3 B3042725 Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate CAS No. 660840-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWKQXQWEPQWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Bromo 4,4 Difluoro 3 Oxobutanoate

Enolate Chemistry and Tautomerism Dynamics of β-Keto Esters

The reactivity of β-keto esters such as Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate is largely governed by the chemistry of their enolate forms and the dynamics of keto-enol tautomerism. libretexts.org Tautomers are readily interconverting constitutional isomers, and in this case, the equilibrium is between the keto form and the enol form. libretexts.org For simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the presence of a second carbonyl group in a 1,3-relationship, as seen in β-keto esters, can stabilize the enol tautomer. libretexts.org

The α-hydrogens of β-keto esters are significantly more acidic than those of simple ketones or esters. This increased acidity is due to the delocalization of the negative charge across both carbonyl groups in the resulting enolate anion. This resonance stabilization makes the formation of the enolate more favorable. The enolate can be formed by treatment with a suitable base.

Role of the α-Bromo Substituent in Reactivity

The presence of a bromine atom at the α-position significantly influences the reactivity of this compound. The α-bromo substituent serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the α-position through reactions with various nucleophiles.

Furthermore, the electron-withdrawing nature of the bromine atom can affect the acidity of the remaining α-hydrogen, although this effect is counteracted by the presence of the two carbonyl groups. The α-bromo group is also pivotal in initiating radical reactions, a topic that will be explored in more detail in a subsequent section. The regioselective α-bromination of β-keto esters is a key transformation in organic synthesis, providing valuable building blocks for more complex molecules. acs.org

Influence of the 4,4-Difluoro Moiety on Electron Density and Reaction Pathways

The gem-difluoro group at the 4-position exerts a profound electronic effect on the molecule. Fluorine is the most electronegative element, and the two fluorine atoms strongly withdraw electron density through the sigma bond framework (inductive effect). This has several important consequences for the reactivity of the molecule.

The electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can alter the reaction pathways compared to non-fluorinated analogs. The gem-difluoro group can also influence the stability of intermediates. For instance, it is known that gem-difluoroalkenes are susceptible to nucleophilic attack at the difluorinated carbon due to the inductive effect of the two fluorine atoms. nih.gov While not a gem-difluoroalkene, the strong inductive effect in this compound is expected to play a significant role in its reactions.

Nucleophilic and Electrophilic Characteristics and Behavior in Organic Transformations

This compound exhibits both nucleophilic and electrophilic characteristics, making it a versatile reagent in organic synthesis.

Nucleophilic Character: The nucleophilic character arises from the formation of its enolate. As discussed earlier, the α-hydrogen is acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions.

Electrophilic Character: The electrophilic nature of the molecule is centered at two main positions:

The Carbonyl Carbon: The carbonyl carbon of the keto group is electrophilic and can be attacked by nucleophiles. The presence of the adjacent electron-withdrawing difluoromethyl group further enhances this electrophilicity.

The α-Carbon: The carbon atom bearing the bromine atom is also an electrophilic center. Nucleophiles can displace the bromide ion via an SN2-type reaction.

This dual reactivity allows for a wide range of transformations. For example, a nucleophile could first displace the bromide, and then a subsequent reaction could occur at the carbonyl group.

Radical Reactions Initiated by the α-Bromo Group

The α-bromo group in this compound can serve as a handle for initiating radical reactions. The carbon-bromine bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, or through the action of a radical initiator, to generate an α-carbonyl radical.

One important class of reactions that can be initiated in this way is Atom Transfer Radical Addition (ATRA). In an ATRA reaction, the initially formed radical adds to an alkene to form a new carbon-carbon bond and a new radical, which then abstracts a bromine atom from another molecule of the starting material to propagate the radical chain. This methodology is a powerful tool for the formation of new carbon-carbon bonds. Studies have been conducted on the photochemical ATRA reactions of α-bromo carbonyl compounds with unsaturated compounds. dntb.gov.ua

Mechanism Elucidation in Multicomponent Reactions

While specific multicomponent reactions involving this compound are not extensively documented, the reactivity of similar fluorinated β-keto esters suggests its potential as a valuable component in such transformations. researchgate.net Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.

The diverse reactivity of this compound, with its nucleophilic enolate, electrophilic carbonyl and α-carbon, and its potential to participate in radical reactions, makes it an attractive candidate for the design of novel MCRs. For instance, it could potentially react with an amine and an aldehyde in a Hantzsch-type pyridine (B92270) synthesis or similar MCRs. The elucidation of the mechanism in such reactions would involve identifying the sequence of bond-forming and bond-breaking steps, which could be a combination of ionic and/or radical pathways.

Chemoselectivity and Regioselectivity in Subsequent Transformations

The presence of multiple reactive sites in this compound raises important questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: When reacting with a reagent that can potentially interact with more than one functional group, the chemoselectivity will be determined by the relative reactivity of these groups. For example, when a soft nucleophile is used, it is more likely to attack the α-carbon and displace the bromide. In contrast, a hard nucleophile might preferentially attack the hard electrophilic center of the carbonyl carbon.

Regioselectivity: Regioselectivity becomes a key consideration in reactions involving the enolate. The enolate of an unsymmetrical β-keto ester can potentially react at two different positions. However, in the case of this compound, the enolate formation will occur at the α-carbon by removal of the acidic α-hydrogen. Subsequent reactions of this enolate will then be directed by the nature of the electrophile. The regioselective α-monobromination of β-keto esters is a well-established and important transformation. organic-chemistry.org

The interplay of the various functional groups and the reaction conditions will ultimately dictate the outcome of the transformations involving this versatile fluorinated building block.

Intermolecular and Intramolecular Reaction Dynamics and Stereochemical Outcomes

A comprehensive review of available scientific literature reveals a notable absence of detailed research specifically investigating the intermolecular and intramolecular reaction dynamics and stereochemical outcomes of this compound. While extensive research exists for structurally similar compounds, such as those with trifluoromethyl groups or lacking the bromine atom, direct studies on the stereocontrolled reactions of this compound are not present in the reviewed literature.

The reactivity of this compound is anticipated to be dictated by the interplay of its key functional groups: the α-bromo ketone, the difluoromethyl moiety, and the β-ketoester system. The electrophilic carbon bearing the bromine atom is a likely site for nucleophilic attack, while the acidic α-proton allows for enolate formation, which can then participate in a variety of carbon-carbon bond-forming reactions. The presence of the two fluorine atoms is expected to significantly influence the acidity of the neighboring protons and the electrophilicity of the carbonyl carbon, thereby modulating the compound's reactivity profile compared to its non-fluorinated counterparts.

In theory, intermolecular reactions with various nucleophiles could proceed via SN2 displacement of the bromide, leading to the formation of a new stereocenter at the C2 position. The stereochemical outcome of such reactions would be highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature, catalyst), and the potential for chiral induction. Similarly, intramolecular reactions, such as cyclizations, could be envisaged, where the enolate attacks an internal electrophile. The stereochemistry of the resulting cyclic products would be governed by the conformational preferences of the transition state.

However, without specific experimental data from peer-reviewed studies, any detailed discussion on reaction mechanisms, diastereoselectivity, or enantioselectivity for this compound would be speculative. The generation of data tables illustrating stereochemical outcomes is not possible due to the lack of published research findings.

Further empirical studies are required to elucidate the specific reaction dynamics and stereochemical behavior of this compound. Such research would be valuable in determining its potential as a building block in asymmetric synthesis and for the construction of complex, fluorinated molecules.

Synthetic Transformations and Applications As a Versatile Building Block

Access to Fluorinated Heterocyclic Compounds

The strategic placement of multiple reactive sites within ethyl 2-bromo-4,4-difluoro-3-oxobutanoate makes it an ideal substrate for cyclization reactions. The 1,3-dicarbonyl moiety can react with various dinucleophiles to construct a wide array of five- and six-membered heterocyclic rings incorporating the valuable difluoromethyl group.

The β-ketoester functionality is a classic precursor for the synthesis of quinolinone and pyrimidine (B1678525) rings.

Quinolinones: While direct synthesis from this compound is not extensively documented, the established Conrad-Limpach and Knorr quinoline (B57606) syntheses provide a clear pathway. In a plausible Conrad-Limpach approach, the butanoate would first react with an aniline (B41778) derivative to form a β-arylamino enoate intermediate. Subsequent thermal cyclization at high temperatures would lead to the formation of the corresponding 4-hydroxy-quinolinone skeleton bearing a difluoromethyl group. The bromine atom at the 3-position would likely be eliminated during the cyclization or could be strategically retained or removed in a subsequent step.

Pyrimidine Derivatives: The construction of the pyrimidine core can be achieved through the condensation of the 1,3-dicarbonyl system with amidine-containing reagents. For instance, reaction with urea (B33335) would yield a difluoromethyl-substituted barbiturate (B1230296) analog. A more common route involves condensation with guanidine (B92328) or substituted guanidines to produce 2-aminopyrimidine (B69317) derivatives. These reactions typically proceed under basic conditions, where the guanidine acts as a dinucleophile, attacking both carbonyl carbons of the β-ketoester to form the heterocyclic ring.

Table 1: Plausible Synthesis of Heterocycles from this compound

Heterocycle ClassReagent(s)General Reaction TypeExpected Fluorinated Product
QuinolinonesAnilinesConrad-Limpach Synthesis2-(Difluoromethyl)-4-hydroxyquinolinone derivatives
PyrimidinesGuanidine, UreaCondensation2-Amino-4-(difluoromethyl)-6-hydroxypyrimidine derivatives

The synthesis of the fused pyrazolo[3,4-b]pyridine scaffold often involves the reaction of a 1,3-dicarbonyl compound with an aminopyrazole derivative. researchgate.net In this context, this compound can serve as the three-carbon component for the construction of the pyridine (B92270) ring. The reaction typically begins with the condensation between the amino group of a 5-aminopyrazole and one of the carbonyl groups of the butanoate, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The presence of the difluoromethyl group on the resulting pyridine ring is of significant interest for modulating the physicochemical properties of these biologically active scaffolds. researchgate.net

The reactivity of fluorinated β-ketoesters in multicomponent reactions provides a powerful tool for the synthesis of complex heterocyclic systems like pyrans and piperidines. Research on the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate has shown that it readily reacts with arylidenemalononitriles in the presence of a base like triethylamine (B128534) (NEt₃). researchgate.net This reaction proceeds via a Michael addition of the enolate of the ketoester to the activated alkene, followed by an intramolecular cyclization. Depending on the reaction conditions and the specific substrates, this pathway can yield either 2-trifluoromethyl-3,4-dihydro-2H-pyran or 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net By analogy, this compound is expected to undergo similar transformations, providing access to pyran and piperidine (B6355638) skeletons containing a difluoromethyl group at the 2-position.

Table 2: Representative Synthesis of Pyran and Piperidine Derivatives from a Fluorinated β-Ketoester Analog

ReactantsCatalystSolventProduct(s)
Ethyl 4,4,4-trifluoro-3-oxobutanoate, ArylidenemalononitrilesNEt₃Ethanol2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(Trifluoromethyl)piperidine derivatives

Data based on reactions of the analogous compound, ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net

The presence of a bromine atom alpha to a carbonyl group is a classic structural motif for the formation of cyclopropane (B1198618) rings via intramolecular cyclization, often through a Favorskii-type rearrangement or related pathways. For this compound, treatment with a non-nucleophilic base could generate an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a cyclopropane ring. This strategy offers a direct route to highly functionalized cyclopropane derivatives bearing both an ester and a difluoroacetyl group, which are valuable and challenging structures to synthesize by other means. Similar transformations have been reported for other α-bromo carbonyl compounds, highlighting the feasibility of this approach. researchgate.net

Derivatization at the Carbonyl and Ester Functional Groups

The ketone and ester functionalities of this compound can be selectively modified to generate a variety of derivatives.

Carbonyl Group (Ketone): The ketone at the C-3 position is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding ethyl 2-bromo-4,4-difluoro-3-hydroxybutanoate. This transformation introduces a new stereocenter and provides access to fluorinated β-hydroxy esters. The ketone can also react with Grignard or organolithium reagents to form tertiary alcohols or be converted into ketals or thioketals for protection purposes.

Ester Functional Group: The ethyl ester can be readily transformed into other functional groups. Alkaline or acidic hydrolysis yields the corresponding carboxylic acid, ethyl 2-bromo-4,4-difluoro-3-oxobutanoic acid. Transesterification with other alcohols allows for the introduction of different alkyl or aryl groups. Furthermore, reaction with amines (ammonolysis) leads to the formation of the corresponding amides, providing another point of diversification.

Table 3: Potential Derivatization Reactions

Functional GroupReagentReaction TypeProduct Type
Ketone (C=O)NaBH₄ReductionSecondary Alcohol
Ketone (C=O)Ethylene Glycol, H⁺KetalizationKetal
Ester (-COOEt)LiOH, H₂OHydrolysisCarboxylic Acid
Ester (-COOEt)R-NH₂AminolysisAmide
Ester (-COOEt)R-OH, H⁺ or BaseTransesterificationNew Ester

Conversion to Other Key Fluorinated Synthons

Beyond its direct use in heterocycle synthesis, this compound can be converted into other valuable fluorinated building blocks. The strategic manipulation of its functional groups allows for its transformation into a variety of synthons.

For example, the bromine atom can be replaced by other nucleophiles through Sₙ2 reactions, introducing functionalities like azide, cyanide, or thiol groups at the α-position. Reductive debromination can provide ethyl 4,4-difluoro-3-oxobutanoate, a related but distinct building block. chemicalbook.com

Furthermore, the combination of reactions allows for more complex transformations. For instance, reduction of the ketone followed by elimination of the resulting alcohol and the α-bromo group could potentially lead to fluorinated α,β-unsaturated esters. The related compound, ethyl dibromofluoroacetate, is known to be a versatile reagent for synthesizing a variety of fluorinated molecules, demonstrating the broad utility of bromo-fluoro esters in synthetic chemistry. nih.gov This highlights the potential of this compound as a precursor to a new family of specialized fluorinated reagents.

Preparation of α,β-Unsaturated Esters and their Derivatives

The presence of the active methylene (B1212753) group adjacent to the ketone and ester functionalities in this compound facilitates its conversion into various α,β-unsaturated esters. These derivatives are valuable intermediates in organic synthesis, often used in cycloaddition and conjugate addition reactions.

A common method to achieve this transformation is through condensation reactions. For instance, reaction with orthoformates, such as triethyl orthoformate, in the presence of an acid catalyst can yield alkoxymethylene derivatives. This reaction, a variation of the Knoevenagel condensation, extends the carbon chain and introduces a reactive double bond. The resulting product, such as Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, is a key intermediate for synthesizing more complex heterocyclic systems. nih.gov The general approach for synthesizing α,β-unsaturated esters often involves the reaction of a carbonyl compound with a molecule containing an active methylene group. researchgate.netresearchgate.net

ReactantReagentProduct Structure ExampleReaction Type
This compoundTriethyl Orthoformate / Acetic AnhydrideCCO/C=C(/C(=O)C(F)F)\C(=O)OCCKnoevenagel-type Condensation
Aldehydes / KetonesEthyl Diazoacetate / Cu(OTf)₂R-CH=CH-COOEtCatalytic Olefination banglajol.info

Synthesis of Fluorinated Amino Acids and Amines through Functional Group Interconversion

Fluorinated amino acids are of significant interest in medicinal chemistry and drug design, as the incorporation of fluorine can enhance metabolic stability and modulate biological activity. nih.gov this compound is a valuable precursor for synthesizing β-difluoro-γ-amino acid scaffolds through a series of functional group interconversions.

The synthesis typically involves the transformation of the ketone at the 3-position into an amino group. This can be achieved through several methods, including:

Reductive Amination: Direct reaction of the β-ketoester with an amine source (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine.

Oximation and Reduction: Conversion of the ketone to an oxime using hydroxylamine, followed by reduction of the oxime to the primary amine using reagents like zinc in acetic acid or catalytic hydrogenation.

These pathways convert the keto group into a crucial amine functionality, yielding precursors to novel fluorinated amino acids. beilstein-journals.org The bromine atom can be retained for further modification or removed via a subsequent reduction step.

Starting MaterialKey TransformationIntermediate ProductTarget Scaffold
This compoundReductive AminationEthyl 2-bromo-3-amino-4,4-difluorobutanoateβ-difluoro-γ-amino acid derivative
This compoundOximation, followed by ReductionEthyl 2-bromo-3-amino-4,4-difluorobutanoateβ-difluoro-γ-amino acid derivative

Role in the Elaboration of Complex Fluorinated Molecules and Scaffolds

The multiple reactive sites within this compound make it an excellent starting material for constructing complex fluorinated molecules and heterocyclic scaffolds. rsc.org The interplay between the bromine atom, the ketone, and the difluoromethyl group allows for sequential or one-pot reactions to build intricate molecular architectures.

For example, it can be used in:

Cyclocondensation Reactions: The compound can react with binucleophiles, such as hydrazines or amidines, to form five- or six-membered heterocyclic rings like pyrazoles or pyrimidines. The ketone provides an electrophilic site for initial condensation, and the bromine can act as a leaving group for subsequent intramolecular cyclization.

Annulation Reactions: In the presence of a base, the enolate of the β-ketoester can be generated, which can then participate in cycloaddition reactions. For instance, a [4+3] annulation with azadienes can lead to the formation of complex fused-ring systems like benzindenoazepines. rsc.org

Reformatsky-type Reactions: While the bromine is at the α-position to the ester, related building blocks like ethyl bromodifluoroacetate readily undergo zinc-mediated reactions with carbonyls to form new carbon-carbon bonds, a strategy applicable in multi-step syntheses involving the target compound's derivatives. nih.gov

Reaction TypeReactant PartnerResulting ScaffoldRole of Building Block
CyclocondensationHydrazineFluorinated PyrazoleProvides C-C-C backbone and difluoromethyl group
[4+3] AnnulationAzadieneBenzindenoazepine rsc.orgActs as a three-carbon dielectrophile
Michael AdditionCyclopenten-2-oneMonofluorinated Cyclopropane Precursor nih.govSource of a fluorinated carbon unit

Methodologies for Stereoselective and Asymmetric Transformations

Introducing chirality into fluorinated molecules is critical for developing effective pharmaceuticals. This compound possesses a prochiral ketone that can be targeted for stereoselective and asymmetric transformations, primarily through reduction.

Asymmetric reduction of the 3-oxo group yields a chiral β-hydroxy ester, a valuable building block for synthesizing enantiomerically pure compounds. This transformation can be accomplished using various methods:

Enzymatic Reduction: Biocatalysts, such as ketone reductases from recombinant E. coli strains, can reduce the ketone with high enantioselectivity (high %ee). nih.gov These systems often use a cofactor regeneration system, for instance, involving glucose dehydrogenase. nih.gov

Chiral Metal Catalysts: Transition metal complexes with chiral ligands (e.g., Ruthenium- or Rhodium-based catalysts) are widely used for the asymmetric hydrogenation of ketones, providing access to either the (R) or (S) enantiomer of the resulting alcohol depending on the catalyst's chirality.

The resulting chiral fluorinated alcohol is a precursor for synthesizing complex molecules with defined stereochemistry. The stereoselectivity of such reactions is a crucial factor, often determining the biological efficacy of the final product. researchgate.net

Catalyst / MethodProductStereochemical OutcomeKey Advantage
Recombinant E. coli expressing reductase nih.govEthyl (R)-2-bromo-4,4-difluoro-3-hydroxybutanoateHigh enantiomeric excess (>99% ee reported for similar substrates) nih.govHigh selectivity, mild conditions
Chiral Ruthenium-TsDPEN CatalystEthyl 2-bromo-4,4-difluoro-3-hydroxybutanoateAccess to either (R) or (S) enantiomerBroad substrate scope, high turnover numbers

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and environment.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the different types of protons and their neighboring atoms. The expected signals would correspond to the ethyl group protons and the proton at the alpha-carbon bearing the bromine atom.

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-) would be anticipated, with their coupling providing connectivity information.

Alpha-Proton: A signal for the proton on the carbon adjacent to the bromine atom (-CHBr-) would be expected. Its chemical shift would be influenced by the electronegative bromine and the nearby carbonyl and difluoromethyl groups. Coupling to the adjacent fluorine atoms might also be observed.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for defining the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbons: Signals for the two carbonyl carbons (ester and ketone) would be present in the downfield region of the spectrum.

Alkyl Carbons: Resonances for the ethyl group carbons (-CH2- and -CH3-), the alpha-carbon (-CHBr-), and the difluoromethyl carbon (-CF2-) would be observed. The carbon signals would exhibit splitting due to coupling with attached fluorine atoms (C-F coupling).

¹⁹F NMR for Fluorine Environment Analysis and Reaction Yield Determination

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single signal. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms. Furthermore, ¹⁹F NMR can be a powerful tool for quantitative analysis, allowing for the determination of reaction yields and purity by integrating the signal of the fluorine-containing product against a known standard.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

MS Analysis: Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions of this compound. The resulting mass spectrum would show the molecular ion peak(s), which would be characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

HRMS Analysis: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₇BrF₂O₃).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Diffraction Analysis for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the molecule.

Chromatographic Techniques (e.g., TLC, Flash Chromatography, GC) for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of the target compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate, DFT calculations could be employed to determine a variety of fundamental properties.

Electronic Structure: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for understanding the molecule's polarity and intermolecular interactions. The presence of electronegative fluorine and oxygen atoms, along with the bromine atom, would create a complex electronic landscape. DFT can precisely calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting the molecule's reactivity. For instance, the LUMO is often localized on the carbon atoms of the carbonyl groups and the carbon bearing the bromine atom, indicating these are the most likely sites for nucleophilic attack.

Reactivity Prediction: The electronic properties derived from DFT calculations are directly linked to the molecule's reactivity. By analyzing the electrostatic potential surface, one can visualize the regions most susceptible to electrophilic or nucleophilic attack. In halogenated compounds, DFT has been used to study the effects of halogen substitution on the electronic properties and reactivity of molecules. nih.gov For this compound, DFT would be invaluable in predicting how the interplay of the bromo and difluoro substituents on adjacent carbons influences the acidity of the α-proton and the electrophilicity of the carbonyl carbons.

A hypothetical application of DFT to this molecule would involve geometry optimization to find the most stable three-dimensional structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Subsequent calculations would yield the electronic properties summarized in the table below.

Computed Property Predicted Significance for this compound
HOMO Energy Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites.
Mulliken Atomic Charges Quantifies the partial charge on each atom, highlighting electrophilic carbons and nucleophilic oxygens.

Prediction of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These can be categorized as global, describing the molecule as a whole, or local, identifying the reactivity of specific atomic sites.

Global Reactivity Descriptors: These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively (Koopmans' theorem). For β-keto esters, these descriptors have been used to understand their susceptibility to reaction with biological nucleophiles. nih.gov

Global Descriptor Formula Interpretation
Electronegativity (χ) -(I+A)/2The tendency of a molecule to attract electrons.
Chemical Hardness (η) (I-A)/2Resistance to change in electron distribution.
Global Electrophilicity Index (ω) χ²/2ηThe ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.
Global Nucleophilicity Index (N) EHOMO(Nu) - EHOMO(TCE)The ability of a molecule to donate electrons, often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE).

Based on the structure of this compound, it is expected to have a significant electrophilicity index due to the electron-withdrawing nature of the fluorine, bromine, and carbonyl groups.

Local Reactivity Descriptors: To pinpoint the most reactive sites within the molecule, local reactivity descriptors are used. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

f+(r): Indicates the propensity of a site for nucleophilic attack.

f-(r): Indicates the propensity of a site for electrophilic attack.

f0(r): Indicates the propensity of a site for radical attack.

For this compound, one would predict that the carbonyl carbons and the carbon attached to the bromine atom would have high values of f+(r), making them the primary targets for nucleophiles. The oxygen atoms of the carbonyl groups would likely have high values of f-(r), indicating their nucleophilic character.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, a versatile synthetic intermediate, computational modeling could be used to study a variety of its reactions:

Nucleophilic Substitution: Modeling the substitution of the bromine atom by various nucleophiles would involve locating the transition state for the reaction. This would provide information on the reaction barrier (activation energy) and whether the mechanism is SN1 or SN2-like. The stereochemical outcome of the reaction could also be predicted.

Enolate Formation and Reactions: The acidity of the α-proton can be calculated, and the subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation, can be modeled. Computational studies on related β-keto esters have explored such transformations. nih.gov

Radical Reactions: The strength of the C-Br bond can be computed to assess the feasibility of radical reactions. Studies on alkyl 2-bromo-2,2-difluoroacetates have shown their utility in radical addition reactions. nih.gov

The process of modeling a reaction mechanism typically involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding the Transition State (TS): This is a first-order saddle point on the potential energy surface. Various algorithms are used to locate the TS connecting reactants and products.

Verifying the Transition State: A frequency calculation must show exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR studies on this compound are reported, the methodology could be applied to its derivatives.

To perform a QSAR study, one would need a dataset of compounds with a common core structure (e.g., derivatives of this compound with different substituents) and their experimentally measured reactivity or biological activity.

Steps in a QSAR Study:

Data Collection: A series of analogous compounds and their measured activity are compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of compounds based on the this compound scaffold, a QSAR model could predict their antibacterial activity, for example, by correlating it with descriptors related to lipophilicity, electronic properties, and steric factors. Such studies have been successfully applied to other esters and halogenated compounds. nih.govnih.govacs.org

Descriptor Type Example Descriptors Potential Relevance
Electronic Dipole moment, HOMO/LUMO energies, atomic chargesInteraction with biological targets, reactivity.
Steric Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton)Fit within a receptor binding site.
Hydrophobic LogP (partition coefficient)Membrane permeability, transport to the site of action.
Topological Connectivity indices (e.g., Randić index)Encodes information about molecular size and branching.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com

This compound is an acyclic molecule with several rotatable single bonds. The most important of these for conformational analysis would be the C-C bonds of the butanoate backbone. The relative orientation of the bulky ethyl ester group, the difluoromethyl ketone moiety, and the bromine atom will determine the conformational landscape.

Methods for Conformational Analysis:

Systematic Search: Rotating each bond by a defined increment and calculating the energy of each resulting conformer.

Stochastic Search (e.g., Monte Carlo): Randomly sampling conformational space.

Molecular Dynamics: Simulating the motion of the molecule over time to explore different conformations.

For each identified conformer, the energy can be calculated using quantum mechanics (like DFT) or molecular mechanics force fields. The results would be a potential energy surface showing the low-energy (stable) conformers and the energy barriers for interconversion between them.

Key Interactions Influencing Conformation:

Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations.

Dipole-Dipole Interactions: The alignment of bond dipoles (e.g., C=O, C-F, C-Br) will influence conformational preference. The α-haloketone effect, where dipolar interactions between the C=O and C-halogen bonds are significant, would play a crucial role.

Gauche Interactions: In acyclic systems, the relative position of substituents on adjacent carbons is important.

Stereochemical Predictions: The molecule has a stereocenter at the C2 position (the carbon bearing the bromine atom). Therefore, it exists as a pair of enantiomers (R and S). Computational methods can be used to:

Model the two enantiomers and confirm that they have identical energies in an achiral environment.

Predict the stereochemical outcome of reactions involving the creation or modification of this stereocenter. For example, in a nucleophilic substitution reaction, modeling the attack of a nucleophile on the prochiral enolate could predict which diastereomeric transition state is lower in energy, thus predicting the stereoselectivity of the reaction. Studies on the asymmetric halogenation of β-keto esters have utilized such predictive power. nih.govresearchgate.net

By understanding the stable conformations, one can gain insight into which shape the molecule is likely to adopt when approaching a reactant or binding to an enzyme active site, which is fundamental for rational drug design and reaction planning.

Emerging Research Directions and Future Prospects

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of α-halogenated carbonyl compounds traditionally relies on methods that often involve hazardous reagents and generate significant waste. Future research into the synthesis of ethyl 2-bromo-4,4-difluoro-3-oxobutanoate is expected to prioritize the development of more environmentally benign protocols.

A primary area of focus will be the replacement of bulk organic solvents. Solvent-free bromination of 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) has been shown to be highly effective. scilit.comrsc.orgrsc.orgresearchgate.net This method, often involving simple trituration (grinding) of the solid reactants at room temperature, can lead to high yields of monobrominated products. rsc.orgrsc.org The only byproduct, succinimide, can be removed with a simple water wash, eliminating the need for organic solvents throughout the entire process. rsc.orgrsc.org

Another promising green chemistry approach involves oxidative halogenation. One such method employs sub-stoichiometric amounts of titanium halides (e.g., TiBr₄) with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or peracetic acid. organic-chemistry.org This system generates the halogenating agent in situ and produces titanium dioxide as the only major waste byproduct, boasting 100% halogen atom economy. organic-chemistry.org Further research could adapt these solvent-free and advanced oxidative methods for the clean and efficient production of this compound.

Green Synthesis Strategy Reagents/Conditions Key Advantages Applicability
Solvent-Free Bromination N-bromosuccinimide (NBS), trituration at room temperatureEliminates organic solvent waste; simple water-based work-up; high conversion. scilit.comrsc.orgrsc.orgDirectly applicable to the bromination of the parent β-keto ester.
Oxidative Halogenation TiBr₄ (catalytic), H₂O₂ or Peracetic Acid (oxidant)Uses environmentally benign oxidants; high atom economy; only TiO₂ as waste. organic-chemistry.orgA potential alternative for in situ generation of the brominating agent.
Catalysis in Green Solvents KH₂PO₄ (recyclable catalyst), NBS, EthanolUtilizes a recyclable catalyst and a more eco-friendly solvent. acgpubs.orgOffers a compromise between traditional methods and fully solvent-free conditions.

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The single stereocenter in this compound presents a significant opportunity for asymmetric synthesis. The development of novel catalytic systems capable of enantioselective bromination of the parent β-keto ester is a key future prospect.

Significant progress has been made in the catalytic asymmetric halogenation of β-keto esters using chiral metal complexes. nih.gov Catalysts such as Ti(TADDOLato) complexes and chiral bisoxazolinecopper(II) complexes have proven effective for enantioselective chlorinations and brominations, achieving good to high enantiomeric excesses (ee). nih.govtum.deresearchgate.netacs.org Adapting these Lewis acid systems could provide a direct route to enantioenriched this compound.

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. researchgate.netrsc.org Chiral amines, such as derivatives of proline and diphenylpyrrolidine, catalyze the enantioselective α-halogenation of aldehydes and ketones with high efficiency and selectivity. acs.orgresearchgate.net The exploration of chiral organocatalysts for the bromination of ethyl 4,4-difluoro-3-oxobutanoate represents a promising, metal-free avenue for producing optically active products. researchgate.net

Catalytic System Catalyst Type Potential Outcome Representative Examples
Transition Metal Catalysis Chiral Lewis Acids (e.g., Cu(II)-bisoxazoline, Ti(IV)-TADDOL)Enantioselective bromination, yielding optically active product with a defined stereocenter.Up to 82% ee for bromination of β-keto esters. nih.gov
Organocatalysis Chiral Amines (e.g., C₂-symmetric diphenylpyrrolidine)Metal-free enantioselective bromination, contributing to greener synthesis.Up to 96% ee for α-bromination of aldehydes. researchgate.net
Lewis Acid Catalysis Achiral Lewis Acids (e.g., Mg(ClO₄)₂)Enhanced reaction rates and efficiency under mild conditions. researchgate.netProvides a pathway for rapid and high-yielding synthesis of the racemic compound.

Exploration of Unprecedented Reaction Pathways for Diversified Applications

As a polyfunctional molecule, this compound is a versatile precursor for a wide range of more complex structures. Future research will undoubtedly focus on exploring its reactivity to generate novel, high-value compounds, particularly fluorinated heterocycles.

The α-bromo-β-keto ester moiety is a classic building block in heterocyclic chemistry. nih.gov For instance, in the Feist-Benary furan (B31954) synthesis, it can react with enolates, while the Hantzsch pyrrole (B145914) synthesis involves its condensation with ammonia (B1221849) and another carbonyl compound. uwindsor.ca Applying these established pathways to a difluorinated substrate like this compound would provide access to previously inaccessible difluoromethyl-substituted furans and pyrroles. Furthermore, its reaction with amidines, ureas, or thioureas could yield a variety of five- and six-membered heterocyclic systems containing the valuable CF₂H group.

Beyond cyclization reactions, the bromide is susceptible to nucleophilic substitution. This could be exploited to introduce a range of functionalities, such as azide, cyanide, or thiol groups, leading to precursors for α-amino acids or other complex molecules. beilstein-journals.org The compound can also serve as a precursor to α,β-unsaturated systems through dehydrobromination, creating a conjugated system for further Michael additions. libretexts.org

Expansion of Synthetic Utility in Target-Oriented and Diversity-Oriented Synthesis

The unique structural features of this compound make it an ideal building block for both target-oriented and diversity-oriented synthesis (DOS).

In target-oriented synthesis, particularly in medicinal chemistry, the incorporation of fluorine is a widely used strategy to modulate a molecule's biological properties. The difluoromethyl (CF₂H) group is of particular interest as it can act as a lipophilic hydrogen bond donor and serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups. alfa-chemistry.comnih.govnih.gov The presence of this group in this compound makes it a highly attractive starting material for synthesizing new drug candidates with potentially enhanced metabolic stability, bioavailability, and binding affinity. nih.govolemiss.edu

In diversity-oriented synthesis, the goal is to create structurally diverse libraries of compounds for biological screening. encyclopedia.pub this compound is an excellent scaffold for DOS because it contains multiple reaction handles. The α-bromo position allows for substitution or elimination, the ketone can be modified through various carbonyl reactions, and the ester can be hydrolyzed, reduced, or converted to an amide. This trifecta of reactivity allows for divergent reaction pathways, enabling the rapid generation of a wide array of complex and structurally distinct fluorinated molecules from a single starting material.

Integration with Advanced Technologies (e.g., Flow Chemistry, Automation)

The synthesis and subsequent reaction of potentially unstable or hazardous intermediates like α-bromo ketones can be significantly improved by leveraging advanced technologies such as continuous flow chemistry.

The α-bromination of ketones has been successfully translated from batch to continuous flow processes. acs.org Flow chemistry offers superior control over reaction parameters like temperature, residence time, and stoichiometry, which is crucial for minimizing the formation of byproducts such as dibrominated species. azolifesciences.comnih.gov The use of miniaturized flow reactors enhances safety when handling hazardous reagents like elemental bromine and allows for the on-demand generation of reactive intermediates that can be immediately used in a subsequent reaction step. azolifesciences.comnih.govresearchgate.net This telescoping of reactions into a multistep flow synthesis can dramatically increase efficiency and reduce manual handling. acs.orgacs.org

Integrating automation and computational tools with flow reactors represents the next frontier. azolifesciences.com Computational fluid dynamics (CFD) can be used to model and optimize reaction conditions, reducing the need for extensive experimental screening. rsc.org An automated flow platform could enable the synthesis of this compound and its subsequent diversification into a library of derivatives in a rapid and resource-efficient manner, accelerating drug discovery and materials science research.

Q & A

Q. Methodological Note :

  • Step 1 : Synthesize ethyl 4,4-difluoro-3-oxobutanoate via Claisen condensation between ethyl difluoroacetate and ethyl acetate, catalyzed by sodium ethoxide .
  • Step 2 : Brominate the α-position using NBS in dichloromethane at 0–5°C to avoid over-bromination. Monitor reaction progress via TLC or GC-MS .

How can contradictory yields in the synthesis of this compound derivatives be resolved?

Advanced Research Question
Discrepancies in synthetic yields (e.g., 59.6–91% in pyrazole derivatives) often arise from competing reaction pathways or steric/electronic effects of substituents. To address this:

  • Step 1 : Perform kinetic studies to identify rate-limiting steps (e.g., bromine vs. fluorine reactivity).
  • Step 2 : Use computational tools (DFT calculations) to model transition states and predict regioselectivity.
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired pathways. For example, polar aprotic solvents like DMF enhance electrophilic bromination .

Data Analysis Tip : Compare crystallographic data (SHELX-refined structures) with NMR/IR spectra to confirm product identity and purity .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., the keto carbonyl at δ 3.5–4.0 ppm and bromine-substituted CH at δ 4.5–5.0 ppm).
  • ¹⁹F NMR : Confirm fluorine environment (e.g., CF₂ groups resonate at δ −110 to −120 ppm).
  • X-ray Crystallography : Resolve steric effects of bromine/fluorine using SHELX software for small-molecule refinement. Validate bond lengths/angles against DFT-optimized structures .

Advanced Application : For unstable intermediates, use low-temperature crystallography (100 K) to minimize thermal motion artifacts .

How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The bromine atom acts as a leaving group, enabling SN₂ or elimination reactions. Key factors:

  • Steric Hindrance : Bulky fluorine substituents at C4 slow SN₂ kinetics but favor elimination (E2) under basic conditions.
  • Electronic Effects : Electron-withdrawing fluorine atoms stabilize the transition state in SNAr reactions with amines or thiols.

Q. Experimental Design :

  • Step 1 : React with primary amines (e.g., methylamine) in THF at reflux to form β-ketoamide derivatives.
  • Step 2 : Monitor reaction via LC-MS to detect intermediates (e.g., enolate formation) .

What strategies are effective for evaluating the bioactivity of this compound derivatives against plant pathogens?

Basic Research Question

  • In Vitro Assays : Test fungicidal activity using agar dilution (50 μg/mL) against Pseudomonas syringae and Fusarium oxysporum. Measure inhibition zones or MIC values .
  • Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., bromine vs. chlorine) with bioactivity using multivariate regression analysis.

Q. Advanced Approach :

  • Molecular Docking : Model interactions with fungal enzyme targets (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vivo greenhouse trials .

How can regioselective functionalization of this compound be achieved for agrochemical applications?

Advanced Research Question
Regioselectivity is controlled by:

  • Acid/Base Catalysis : Use HC(OEt)₃ under acidic conditions to functionalize methylene carbons, or DMF acetal under basic conditions for methyl groups .
  • Protecting Groups : Temporarily block the keto carbonyl with trimethylsilyl chloride (TMSCl) to direct bromination to the α-position.

Case Study : Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8) is synthesized via acid-catalyzed condensation with triethyl orthoformate, enabling downstream derivatization into fungicidal pyrazoles .

What computational methods are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP Prediction : Use Molinspiration or ACD/Labs software to estimate lipophilicity, critical for agrochemical bioavailability.
  • pKa Calculation : Employ COSMO-RS to model acidity of the β-ketoester (predicted pKa ~9–11).
  • Thermodynamic Stability : Perform DFT (B3LYP/6-311+G*) calculations to assess conformational preferences and degradation pathways .

Validation : Compare predicted melting points (e.g., 248.4°C for derivatives) with DSC data .

How can stereochemical outcomes in reactions involving this compound be controlled?

Advanced Research Question

  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts to induce asymmetry in Michael additions.
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, favoring syn diastereomers.

Example : In the synthesis of trifluorobutenoate derivatives (e.g., ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate), stereocontrol is achieved via base-mediated elimination with LDA .

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Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.